molecular formula C17H15BrN4O2S B608334 KH7 CAS No. 330676-02-3

KH7

カタログ番号: B608334
CAS番号: 330676-02-3
分子量: 419.3 g/mol
InChIキー: WILMXUAKQKGGCC-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KH7 (chemical name: (E)-2-(1H-benzo[d]imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene) propanehydrazide) is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme critical for generating cyclic adenosine monophosphate (cAMP) in response to bicarbonate ions. With an IC50 of 3–10 μM in cellular assays, this compound specifically targets sAC without affecting transmembrane adenylyl cyclases (tmACs), guanylyl cyclases (GCs), or phosphodiesterases (PDEs) at concentrations up to 100 μM . Its primary applications include studying cAMP-dependent signaling pathways in sperm capacitation, cardiac hypertrophy, and ciliary function . However, this compound exhibits limitations such as intrinsic fluorescence, mitochondrial uncoupling, and sensitivity to bovine serum albumin (BSA), which restrict its utility in long-term assays and live-cell imaging .

準備方法

合成経路と反応条件: 水素化カリウムは、カリウム金属と水素ガスを200〜350℃で直接反応させることで生成されます。反応式は以下のとおりです:[ 2K + H_2 \rightarrow 2KH ] この方法は、1807年にカリウムを発見した直後に、ハンフリー・デービー卿によって発見されました .

工業的生産方法: 工業的には、水素化カリウムは、その高い反応性のために、安全性確保のために制御された環境で製造されます。安全性と分注を容易にするため、鉱物油またはパラフィンワックスのスラリーとして販売されることが多いです .

化学反応の分析

反応の種類:

一般的な試薬と条件:

    水: 水酸化カリウムと水素ガスを生成するために反応します。

    カルボニル化合物: エノラートを生成するために脱プロトン化されます。

    アミン: アミドを生成するために脱プロトン化されます。

主要な生成物:

科学研究への応用

水素化カリウムは、その強い塩基性のために、科学研究で広く使用されています。その用途には、以下のようなものがあります。

科学的研究の応用

作用機序

水素化カリウムは、主にその強い塩基性によって作用します。それは超塩基として作用し、これは水素化ナトリウムよりも塩基性が高いことを意味します。これにより、さまざまな化合物を効果的に脱プロトン化することができ、エノラートやアミドの形成を促進します。含まれる分子標的および経路には、それぞれエノラートとアミドを生成するために脱プロトン化されるカルボニル化合物とアミンが含まれます .

類似の化合物との比較

水素化カリウムは、以下のような他のアルカリ金属水素化物と似ています。

  • 水素化リチウム(LiH)
  • 水素化ナトリウム(NaH)
  • 水素化ルビジウム(RbH)
  • 水素化セシウム(CsH)

独自性: 水素化カリウムは、水素化ナトリウムと比べて塩基性が強いため、特定の脱プロトン化反応でより効果的です。また、発火性があるため、より反応性が高く、取り扱いには注意が必要です .

類似化合物との比較

LRE1

LRE1 is a structurally distinct sAC inhibitor that binds allosterically to the enzyme. Unlike KH7, LRE1:

  • Lacks fluorescence , enabling compatibility with fluorescence-based cAMP sensors .
  • Retains efficacy in BSA-containing media , unlike this compound, whose activity is quenched by BSA .
  • Exhibits comparable potency (IC50 ~10 μM) but lower cytotoxicity over prolonged periods .

Key Study : In mouse intraocular pressure (IOP) experiments, both this compound and LRE1 increased IOP, but this compound caused an 85.1% reduction in outflow facility, whereas LRE1’s effects were less disruptive to cellular metabolism .

Catechol Estrogens (2-CE and 4-CE)

These inhibitors block sAC by chelating metal cofactors and binding hydrophobic pockets. Compared to this compound:

  • Lower specificity : 2-CE and 4-CE inhibit both sAC and tmACs, complicating data interpretation .
  • Reduced potency : In MLTC-1 Leydig cells, 2-CE and 4-CE showed weaker inhibition of LH-stimulated cAMP accumulation compared to this compound .

This compound.15

A derivative of this compound, this compound.15 selectively inhibits Plasmodium falciparum adenylyl cyclase-β (PfACb) (IC50 = 150 μM) without affecting mammalian sAC. This highlights:

  • Structural tunability : Modifications to this compound’s scaffold can enhance pathogen-specific targeting .

NKY80 and SQ22,536

  • NKY80 : Inhibits tmACs (IC50 = 6 μM) but lacks sAC activity .
  • SQ22,536 : Broadly suppresses tmACs but exhibits off-target effects on ERK signaling .

Comparative Data Table

Compound Target IC50 (μM) Selectivity Key Limitations Key Advantages
This compound sAC 3–10 High for sAC Fluorescence, mitochondrial toxicity Well-characterized, broad use
LRE1 sAC ~10 High for sAC Lower potency in some systems No fluorescence, BSA-compatible
2-CE sAC/tmACs >50 Low Metal chelation, mitochondrial harm Useful in metal-free assays
This compound.15 PfACb 150 Pathogen-specific High IC50 for mammalian sAC Anti-malarial potential

Critical Findings and Implications

  • This compound vs. LRE1 : LRE1 is superior for long-term studies and live-cell imaging due to its inertness, whereas this compound remains preferred for acute assays requiring rapid sAC inhibition .
  • Off-target effects : this compound’s mitochondrial uncoupling and 2-CE’s metal chelation underscore the need for controls in pharmacological studies .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of KH7, and how does it modulate cAMP signaling in cellular systems?

this compound is a selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme critical for generating cyclic AMP (cAMP) in response to bicarbonate and calcium signals. It binds to sAC with an IC50 of 3–10 μM, blocking cAMP production without affecting transmembrane adenylyl cyclases (tmACs) or other cyclases . To validate its specificity, researchers should co-administer this compound with its inactive analog (e.g., this compound.15) in control experiments, ensuring observed effects are sAC-dependent .

Q. What are standard experimental protocols for administering this compound in in vitro studies?

this compound is typically dissolved in DMSO and used at concentrations of 10–70 μM, depending on the cell type and assay duration. For short-term assays (≤24 hours), 20–40 μM is effective in inhibiting sAC activity, as demonstrated in prostate cancer cell proliferation studies . Include vehicle controls (e.g., DMSO) and validate cAMP suppression via ELISA or FRET-based sensors, noting that this compound’s intrinsic fluorescence may interfere with fluorescent assays .

Q. How does this compound influence cAMP dynamics in time- and dose-dependent studies?

Dose-response experiments show that 25 μM this compound induces minimal cAMP reduction (~10%), while 70 μM suppresses cAMP by ~40% in spermatozoa models. Time-course analyses reveal peak cAMP inhibition at 20–50 minutes post-treatment, with effects diminishing due to metabolic clearance . Use kinetic assays with frequent sampling to capture transient cAMP changes .

Advanced Research Questions

Q. How should researchers address contradictory results in this compound studies, such as opposing effects on intraocular pressure (IOP)?

this compound exhibits paradoxical effects on IOP: it increases pressure in anesthetized mice (measured via cannulation) but reduces it in awake animals (via tonometry). This discrepancy highlights the importance of methodological transparency. Report anesthesia protocols, measurement techniques, and physiological conditions (e.g., stress responses) to contextualize findings . Replicate experiments using orthogonal methods (e.g., genetic sAC knockdown) to isolate this compound-specific effects .

Q. What strategies optimize this compound’s specificity in complex models with off-target risks?

this compound may cause mitochondrial uncoupling and fluorescence interference independent of sAC inhibition . Mitigate these by:

  • Restricting treatment duration to ≤48 hours.
  • Using structurally unrelated sAC inhibitors (e.g., catechol estrogens) for cross-validation .
  • Pairing this compound with sAC knockout models or RNAi to confirm target specificity .

Q. How can researchers reconcile this compound’s antiproliferative effects with its role in cellular differentiation?

In Schwann cells, this compound inhibits morphological differentiation (e.g., O1/MBP expression) without altering transcription factors like Krox-20, suggesting sAC regulates late-stage differentiation via cAMP-PKA signaling . To dissect these pathways, combine this compound treatment with phosphoproteomics (e.g., P-PKA substrate analysis) and temporally controlled sAC activation .

Q. What are best practices for analyzing this compound’s impact on hormone secretion, such as insulin?

In pancreatic β-cells, this compound blocks glucose-stimulated insulin secretion (GSIS) by disrupting sAC-mediated cAMP synthesis. Use dose titrations (10–30 μM) and co-treatment with tmAC inhibitors (e.g., ddAdo) to differentiate sAC-specific effects. Confirm findings with sAC-specific RNAi or alternative inhibitors (e.g., LRE1), which lack this compound’s metabolic side effects .

Q. Methodological Considerations

Q. How should researchers design controls for this compound experiments to ensure data robustness?

  • Positive/Negative Controls : Include sAC activators (e.g., bicarbonate) and inactive analogs (this compound.15) .
  • Fluorescence Controls : Account for this compound’s autofluorescence in live-cell imaging by using non-fluorescent cAMP reporters (e.g., radioimmunoassays) .
  • Mitochondrial Controls : Monitor oxygen consumption rates to detect uncoupling artifacts .

Q. What statistical approaches are recommended for analyzing this compound-induced cAMP variability?

Use mixed-effects models to account for time- and dose-dependent variances in longitudinal studies. For example, in spermatozoa, cAMP levels under 70 μM this compound show non-linear kinetics, requiring segmented regression analysis . Report effect sizes with 95% confidence intervals to highlight biological significance beyond p-values .

Q. How can computational modeling enhance this compound research?

Develop kinetic models integrating sAC inhibition, cAMP diffusion, and PKA activation. Calibrate models using experimental data (e.g., time-resolved cAMP measurements) to predict off-target effects or optimize dosing regimens .

特性

CAS番号

330676-02-3

分子式

C17H15BrN4O2S

分子量

419.3 g/mol

IUPAC名

(2S)-2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1

InChIキー

WILMXUAKQKGGCC-JTQLQIEISA-N

SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2

異性体SMILES

C[C@@H](C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2

正規SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

KH7

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。